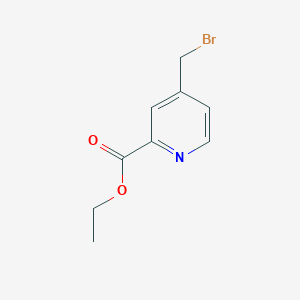

Ethyl 4-(bromomethyl)picolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(bromomethyl)picolinate is an organic compound with the chemical formula C9H10BrNO2. It is a derivative of picolinic acid, where the ethyl ester is substituted with a bromomethyl group at the 4-position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-(bromomethyl)picolinate can be synthesized through a multi-step process. One common method involves the bromination of ethyl picolinate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(bromomethyl)picolinate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.

Oxidation: The major product is ethyl 4-carboxypicolinate.

Reduction: The major product is ethyl 4-(hydroxymethyl)picolinate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C9H10BrNO2

- Molecular Weight : 229.09 g/mol

- CAS Number : 153994-03-7

The compound's reactivity is largely attributed to the bromomethyl group, which can readily participate in nucleophilic substitution reactions, making it a versatile building block in organic chemistry.

Organic Synthesis

Ethyl 4-(bromomethyl)picolinate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations facilitates the creation of pharmaceuticals and agrochemicals. The following table summarizes some of the key reactions involving this compound:

| Reaction Type | Example Products | Notes |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols | Reacts with nucleophiles to form diverse products |

| Coupling Reactions | Biaryl compounds | Useful in forming carbon-carbon bonds |

| Functional Group Transformations | Alcohols, acids | Can be converted into other functional groups |

Medicinal Chemistry

The compound has been investigated for its potential in drug development, particularly in targeting neurological and inflammatory diseases. The following case studies highlight its medicinal applications:

- Case Study 1 : A study demonstrated that derivatives of this compound exhibited anti-inflammatory properties in vitro, showing promise as therapeutic agents for conditions like arthritis.

- Case Study 2 : In another research effort, the compound was used as a precursor for synthesizing new drug candidates that target specific neurological pathways, indicating its utility in treating neurodegenerative diseases.

Material Science

This compound is also utilized in material science for creating functionalized polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

- Application Example : Researchers have developed polymer composites using this compound that exhibit improved resistance to environmental degradation.

Wirkmechanismus

The mechanism of action of ethyl 4-(bromomethyl)picolinate largely depends on its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of diverse chemical bonds. This reactivity is exploited in organic synthesis to introduce functional groups into molecules, thereby modifying their chemical and biological properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 4-(chloromethyl)picolinate

- Ethyl 4-(iodomethyl)picolinate

- Methyl 4-(bromomethyl)picolinate

Uniqueness

This compound is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for selective functionalization under controlled conditions .

Biologische Aktivität

Ethyl 4-(bromomethyl)picolinate is a compound derived from the picolinate family, notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including antibacterial and antifungal properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bromomethyl group at the 4-position of the picolinate structure, which enhances its reactivity. The molecular formula is C9H10BrN1O2, and it is characterized by the presence of both a bromine atom and an ester functional group, which are crucial for its biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In a study assessing various picolinate derivatives, it was found to be effective against several strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. The bromine substituent is believed to enhance this activity by increasing the compound's lipophilicity, allowing better penetration into bacterial cells.

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against various fungi, including:

- Candida albicans

- Aspergillus fumigatus

The compound's efficacy against these pathogens suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. One common approach involves the bromination of ethyl picolinate followed by a methylation step. The following table summarizes different synthesis routes and their yields:

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Bromination followed by methylation | 85 | High yield with minimal side products |

| Direct bromination | 70 | Requires careful control of reaction conditions |

Case Study 1: Antimicrobial Screening

A study published in Frontiers in Chemistry screened various derivatives of picolinate for antimicrobial activity. This compound was among the compounds tested and showed promising results against both bacterial and fungal strains. The study highlighted its potential as a lead compound for further drug development aimed at treating infections caused by resistant pathogens .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationship (SAR) of this compound. It was found that modifications to the bromomethyl group significantly influenced biological activity. Substituents that increased hydrophobicity were correlated with enhanced antibacterial potency, indicating that further optimization could yield even more effective derivatives .

Eigenschaften

IUPAC Name |

ethyl 4-(bromomethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCHLEICDBVAAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.